Cas no 56125-49-6 (N-(3-Aminopropyl)-4-methylbenzenesulfonamide)

N-(3-Aminopropyl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring both an aromatic tosyl group and a terminal primary amine. This bifunctional structure makes it a versatile intermediate in organic synthesis, particularly for the preparation of amides, ureas, and other nitrogen-containing compounds. The compound's amine group allows for further functionalization, while the sulfonamide moiety enhances stability and influences reactivity. It is commonly employed in pharmaceutical and agrochemical research due to its ability to act as a building block for bioactive molecules. The product is typically supplied as a high-purity solid, ensuring consistent performance in synthetic applications. Proper handling under inert conditions is recommended to preserve its reactivity.
N-(3-Aminopropyl)-4-methylbenzenesulfonamide structure
56125-49-6 structure
商品名:N-(3-Aminopropyl)-4-methylbenzenesulfonamide
CAS番号:56125-49-6
MF:C10H16N2O2S
メガワット:228.31124
MDL:MFCD03634548
CID:1086543
PubChem ID:15444563

N-(3-Aminopropyl)-4-methylbenzenesulfonamide 化学的及び物理的性質

名前と識別子

    • N-(3-Aminopropyl)-4-methylbenzenesulfonamide
    • 3-tosylamino-propylamine
    • N-(3-aminopropyl)-4-methylbenzenesulfonamide(SALTDATA: FREE)
    • SCHEMBL7628596
    • DTXSID70572840
    • MFCD03634548
    • STK259948
    • G54661
    • 56125-49-6
    • tosyltrimethylenediamine
    • DB-352312
    • N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide
    • CHEMBL2448847
    • CHEMBRDG-BB 7371746
    • EN300-57715
    • AKOS000202174
    • BS-38058
    • MDL: MFCD03634548
    • インチ: InChI=1S/C10H16N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3
    • InChIKey: CYKXMJPJALYMBC-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)NCCCN

計算された属性

  • せいみつぶんしりょう: 228.09300
  • どういたいしつりょう: 228.09324893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

  • PSA: 80.57000
  • LogP: 2.79410

N-(3-Aminopropyl)-4-methylbenzenesulfonamide セキュリティ情報

N-(3-Aminopropyl)-4-methylbenzenesulfonamide 税関データ

  • 税関コード:2935009090
  • 税関データ:

    中国税関コード:

    2935009090

    概要:

    2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

N-(3-Aminopropyl)-4-methylbenzenesulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1246741-1g
N-(3-aminopropyl)-4-methylbenzenesulfonamide
56125-49-6 95%
1g
$185 2024-06-06
eNovation Chemicals LLC
Y1246741-5g
N-(3-aminopropyl)-4-methylbenzenesulfonamide
56125-49-6 95%
5g
$650 2024-06-06
Enamine
EN300-57715-0.05g
N-(3-aminopropyl)-4-methylbenzene-1-sulfonamide
56125-49-6
0.05g
$108.0 2023-05-26
abcr
AB221501-1 g
N-(3-Aminopropyl)-4-methylbenzenesulfonamide; 95%
56125-49-6
1g
€217.60 2023-05-20
abcr
AB221501-5g
N-(3-Aminopropyl)-4-methylbenzenesulfonamide, 95%; .
56125-49-6 95%
5g
€749.60 2025-02-21
abcr
AB221501-250mg
N-(3-Aminopropyl)-4-methylbenzenesulfonamide, 95%; .
56125-49-6 95%
250mg
€168.30 2025-02-21
A2B Chem LLC
AG20416-5g
N-(3-Aminopropyl)-4-methylbenzenesulfonamide
56125-49-6 95%
5g
$441.00 2024-04-19
A2B Chem LLC
AG20416-250mg
N-(3-Aminopropyl)-4-methylbenzenesulfonamide
56125-49-6 95%
250mg
$108.00 2024-04-19
eNovation Chemicals LLC
Y1246741-5g
N-(3-aminopropyl)-4-methylbenzenesulfonamide
56125-49-6 95%
5g
$650 2025-02-21
eNovation Chemicals LLC
Y1246741-1g
N-(3-aminopropyl)-4-methylbenzenesulfonamide
56125-49-6 95%
1g
$185 2025-02-28

N-(3-Aminopropyl)-4-methylbenzenesulfonamide 関連文献

N-(3-Aminopropyl)-4-methylbenzenesulfonamideに関する追加情報

N-(3-Aminopropyl)-4-methylbenzenesulfonamide: A Comprehensive Overview

N-(3-Aminopropyl)-4-methylbenzenesulfonamide, also known by its CAS No. 56125-49-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a sulfonamide group with an aromatic ring and an aminoalkyl chain. The molecule's structure allows for diverse applications, particularly in drug design and material science.

The synthesis of N-(3-Aminopropyl)-4-methylbenzenesulfonamide involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste. These improvements have made the compound more accessible for research and industrial applications.

One of the most promising areas of research involving this compound is its application in drug delivery systems. The sulfonamide group is known for its ability to form stable bonds with various biomolecules, making it an ideal candidate for targeted drug delivery. Recent studies have demonstrated that N-(3-Aminopropyl)-4-methylbenzenesulfonamide can serve as a versatile linker in the construction of bioconjugates, enhancing the specificity and efficacy of therapeutic agents.

In addition to its role in pharmacology, this compound has also found applications in polymer chemistry. The aminoalkyl chain provides the molecule with amphiphilic properties, enabling it to act as a compatibilizer in polymer blends. This functionality has led to its use in improving the mechanical properties of polymeric materials, particularly in high-performance composites used in aerospace and automotive industries.

Recent research has also explored the potential of N-(3-Aminopropyl)-4-methylbenzenesulfonamide as a catalyst in organic synthesis. Its ability to facilitate nucleophilic substitutions and condensation reactions has been leveraged to develop novel synthetic pathways for complex molecules. This discovery underscores the compound's versatility and highlights its potential as a valuable tool in green chemistry.

The physical and chemical properties of this compound have been extensively studied, providing insights into its stability, solubility, and reactivity under various conditions. For instance, its high thermal stability makes it suitable for use in high-temperature applications, while its moderate solubility in organic solvents facilitates its handling during synthesis and purification processes.

In conclusion, N-(3-Aminopropyl)-4-methylbenzenesulfonamide (CAS No. 56125-49-6) is a multifaceted compound with a wide range of applications across different scientific disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in both academic research and industrial innovation.

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Amadis Chemical Company Limited
(CAS:56125-49-6)N-(3-Aminopropyl)-4-methylbenzenesulfonamide
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清らかである:99%
はかる:25g
価格 ($):382.0